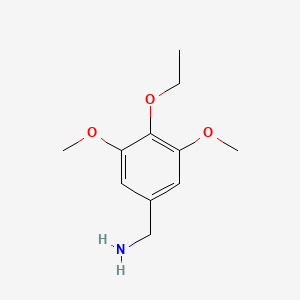

(4-Ethoxy-3,5-dimethoxyphenyl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-Ethoxy-3,5-dimethoxyphenyl)methanamine is an organic compound with the molecular formula C11H17NO3 It is a derivative of phenethylamine, characterized by the presence of ethoxy and methoxy groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxy-3,5-dimethoxyphenyl)methanamine typically involves the following steps:

Starting Material: The synthesis begins with 4-ethoxy-3,5-dimethoxybenzaldehyde.

Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction of the aldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxy-3,5-dimethoxyphenyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.

Scientific Research Applications

(4-Ethoxy-3,5-dimethoxyphenyl)methanamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurotransmitter systems.

Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-Ethoxy-3,5-dimethoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the ethoxy group.

Mescaline: A naturally occurring compound with similar methoxy groups on the aromatic ring.

Uniqueness

(4-Ethoxy-3,5-dimethoxyphenyl)methanamine is unique due to the presence of both ethoxy and methoxy groups, which may confer distinct chemical and biological properties compared to its analogues. These structural differences can influence its reactivity, stability, and interactions with biological targets.

Biological Activity

(4-Ethoxy-3,5-dimethoxyphenyl)methanamine, a compound characterized by its unique arrangement of ethoxy and methoxy groups, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C12H17NO3

- Molecular Weight : 223.27 g/mol

The presence of both ethoxy and methoxy groups contributes to its distinct chemical reactivity and biological interactions.

The compound's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may act as an agonist or antagonist , modulating biochemical pathways that are crucial in therapeutic contexts. For instance, it has been investigated for its potential effects on neurotransmitter systems, suggesting a role in neurological applications.

1. Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. The exact targets remain under investigation, but preliminary studies suggest interactions with enzymes that regulate neurotransmitter levels .

3. Anticancer Activity

There is emerging interest in the compound's role in cancer therapy. Analogous compounds have been shown to preferentially target multidrug-resistant cancer cells by inhibiting critical proteins involved in drug resistance mechanisms . This suggests that this compound could be evaluated for similar properties.

Study 1: Antimicrobial Efficacy

A study conducted on structurally similar compounds demonstrated significant antimicrobial activity against Escherichia coli. The minimum inhibitory concentrations (MICs) were determined for various analogs, providing a comparative framework for assessing the potential of this compound .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | E. coli |

| DMA | 0.5 | E. coli |

| Other Analog | 2 | Staphylococcus aureus |

Study 2: Enzyme Interaction

Another investigation focused on the enzyme inhibition profile of related phenolic compounds showed that modifications at the methoxy positions significantly altered their efficacy against specific targets involved in cell signaling pathways .

Research Applications

The compound has several potential applications across various fields:

- Medicinal Chemistry : Investigated for its therapeutic properties in pain management and inflammation.

- Pharmaceutical Development : Used as an intermediate for synthesizing more complex organic molecules.

- Industrial Chemistry : Potentially utilized in creating specialty chemicals and materials due to its unique functional groups.

Properties

IUPAC Name |

(4-ethoxy-3,5-dimethoxyphenyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-4-15-11-9(13-2)5-8(7-12)6-10(11)14-3/h5-6H,4,7,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLKUCJOTSGIEQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1OC)CN)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.